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molecular formula C6H11ClN2O3S B8667659 4-Acetylpiperazine-1-sulfonyl chloride CAS No. 274686-11-2

4-Acetylpiperazine-1-sulfonyl chloride

Cat. No. B8667659
M. Wt: 226.68 g/mol
InChI Key: MHQMLZCIVMCUCI-UHFFFAOYSA-N
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Patent
US06710043B1

Procedure details

A solution of sulfuryl chloride (3.55 ml) in chloroform (45 ml) was added a solution of 1-acetylpiperazine (5.66 mg) and triethylamine (6.16 ml) in chloroform (15 ml) dropwise under cooling on an ice-water bath. After stirring for 6 hours, a precipitate was collected by filtration. After drying over sodium hydroxide, 1-acetylpiperazine-4-sulfonyl chloride (2.43 g) was obtained.
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
5.66 mg
Type
reactant
Reaction Step One
Quantity
6.16 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].[C:6]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[O:8])[CH3:7].C(N(CC)CC)C>C(Cl)(Cl)Cl>[C:6]([N:9]1[CH2:14][CH2:13][N:12]([S:1]([Cl:5])(=[O:3])=[O:2])[CH2:11][CH2:10]1)(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
3.55 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
5.66 mg
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
6.16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on an ice-water bath
FILTRATION
Type
FILTRATION
Details
a precipitate was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium hydroxide

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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